3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

Catalog No.
S1535008
CAS No.
137999-85-0
M.F
C10H16ClNO
M. Wt
201.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

CAS Number

137999-85-0

Product Name

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride

IUPAC Name

(1R)-3-(methylamino)-1-phenylpropan-1-ol;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

InChI

InChI=1S/C10H15NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-;/m1./s1

InChI Key

CEOSYRDTCHRIAY-HNCPQSOCSA-N

SMILES

CNCCC(C1=CC=CC=C1)O.Cl

Canonical SMILES

CNCCC(C1=CC=CC=C1)O.Cl

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)O.Cl

3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride is an aromatic amino alcohol with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol. This compound is notable for its role as an intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry. It is structurally characterized by a phenyl group attached to a propanol backbone, with a methylamino group contributing to its unique properties.

Chemical Identity:

3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride, also known as Atomoxetine Related Compound A, is a chemical compound with the molecular formula C₁₀H₁₅NO and a CAS number of 42142-52-9. It is structurally related to the drug atomoxetine, which is marketed under the brand name Strattera and used to treat attention deficit hyperactivity disorder (ADHD) and adult attention-deficit/hyperactivity disorder (ADHD) [].

Applications in Scientific Research:

While 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride itself is not a medication, it serves as a valuable tool in scientific research related to atomoxetine. Here are some specific applications:

  • Synthesis and Characterization: Researchers use 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride as a starting material for the synthesis of atomoxetine and its various derivatives []. This allows for the investigation of how modifications to the chemical structure of atomoxetine may affect its properties and potential therapeutic applications.
  • Impurity Analysis: As a closely related compound to atomoxetine, 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride can be present as an impurity in atomoxetine drug formulations. Therefore, it is used as a reference standard in quality control processes to ensure the purity and safety of atomoxetine medications [].
  • Understanding the Mechanism of Action: Studying the interaction of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride with biological systems can provide insights into the mechanism of action of atomoxetine. This information is crucial for developing new and improved treatments for ADHD and other related conditions [].

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: It can undergo reduction to form secondary or tertiary amines.
  • Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents, such as thionyl chloride.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride has been explored primarily in the context of its pharmacological effects. It is known to interact with various neurotransmitter systems, influencing pathways associated with mood and cognition. Research indicates potential therapeutic applications in treating neurological disorders, although further studies are necessary to fully elucidate its mechanisms of action .

The synthesis of 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride typically involves several steps:

  • Formation of 3-Phenylpropanaldehyde: Benzaldehyde reacts with methylamine in the presence of a catalyst (e.g., acetic acid).
  • Reduction: The resulting aldehyde is reduced using sodium borohydride in a solvent like ethanol to form 3-phenylpropanol.
  • Methylation: The alcohol undergoes methylation using methyl iodide in the presence of a base (e.g., potassium carbonate) to yield 3-(Methylamino)-1-phenylpropan-1-ol.
  • Formation of Hydrochloride Salt: Finally, this amine reacts with hydrochloric acid to produce the hydrochloride salt .

3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of fluoxetine hydrochloride, a widely used antidepressant.
  • Research: The compound is utilized in various scientific studies related to chemistry and biology, particularly focusing on its interactions with enzymes and receptors.
  • Industrial Use: It is involved in the production of fine chemicals and other pharmaceuticals .

Studies on the interactions of 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride reveal its potential effects on cellular processes, including modulation of enzyme activity and influence on gene expression. It has been observed to affect cell signaling pathways, which may lead to changes in metabolic flux and levels of metabolites within biological systems .

Several compounds share structural similarities with 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(Methylamino)-1-phenylpropan-1-one; hydrochlorideC10H14ClNOKetone precursor, involved in similar synthetic routes
AtomoxetineC16H17NO2Selective norepinephrine reuptake inhibitor
4-MethylaminorexC11H15NStimulant effects, structural similarity
MethamphetamineC10H15NKnown for its potent stimulant properties

These compounds exhibit varying biological activities and applications, highlighting the unique position of 3-(Methylamino)-1-phenylpropan-1-ol; hydrochloride within this class due to its specific pharmacological potential and synthetic utility .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

201.0920418 g/mol

Monoisotopic Mass

201.0920418 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

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